N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine
Description
N-(2-Methoxyphenyl)-N-(methylsulfonyl)glycine is a glycine derivative characterized by a sulfonamide group and a substituted phenyl ring. Its molecular formula is C₁₀H₁₃NO₅S (molecular weight: 259.28 g/mol) . The structure comprises a glycine backbone where the amino nitrogen is bonded to a methylsulfonyl group (-SO₂CH₃) and a 2-methoxyphenyl moiety.
Properties
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-16-9-6-4-3-5-8(9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYCFVHZEIJZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine typically involves the reaction of 2-methoxyaniline with methylsulfonyl chloride to form N-(2-methoxyphenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with glycine under specific conditions to yield the final product. The reaction conditions may include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-(2-hydroxyphenyl)-N-(methylsulfonyl)glycine, while reduction could produce N-(2-methoxyphenyl)-N-(methylthio)glycine.
Scientific Research Applications
Chemistry
N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine serves as an important building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various reaction types:
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Sulfone derivatives |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Thionyl chloride | Halogenated derivatives |
This compound's unique structure allows for diverse synthetic pathways, making it valuable in the field of organic chemistry.
Biology
Research indicates that this compound exhibits several biological activities , including:
- Anti-inflammatory Effects : The compound has shown significant anti-inflammatory properties, suggesting potential therapeutic use in treating conditions such as arthritis.
- Interaction with Glutamate Receptors : Studies suggest that it can interact with metabotropic glutamate receptors, influencing pain perception pathways and potentially providing insights into neurological disorders.
The mechanisms underlying these activities involve enzyme modulation and receptor interaction, highlighting its relevance in pharmacological research.
Medicine
In medicinal chemistry, this compound is being explored for its potential as a drug candidate . Its interactions with biological macromolecules may lead to new therapeutic agents targeting inflammatory diseases and pain management. Preliminary findings suggest it could modulate neurotransmitter systems, particularly at the glycine binding site of NMDA receptors, influencing excitatory neurotransmission in the central nervous system.
Case Studies
Several studies have documented the applications of this compound:
- Study on Anti-inflammatory Properties : A study demonstrated the compound's ability to reduce inflammation markers in vitro, indicating its potential for treating chronic inflammatory conditions.
- Neuropharmacological Research : Investigations into its effects on glutamate receptor activity revealed that it could alter synaptic transmission dynamics, suggesting applications in neurodegenerative disease treatments.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine would depend on its specific applications. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The ortho-methoxy group in the target compound may reduce aqueous solubility compared to meta- or para-substituted analogs (e.g., 3FMSG) due to steric hindrance .
- Stability : Sulfonamide derivatives generally exhibit high thermal stability, but electron-withdrawing groups (e.g., Cl, F) enhance hydrolytic resistance compared to methoxy .
Biological Activity
N-(2-Methoxyphenyl)-N-(methylsulfonyl)glycine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a glycine backbone modified with a 2-methoxyphenyl group and a methylsulfonyl group, contributing to its unique chemical reactivity and biological properties. Its molecular formula is C₁₁H₁₅NO₃S, with a molecular weight of approximately 275.31 g/mol.
This compound is believed to exert its biological effects through interaction with various receptors and enzymes. The functional groups present in the compound may facilitate binding to specific molecular targets, modulating their activity. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit anti-inflammatory properties.
Interaction with Receptors
The compound's interaction with metabotropic glutamate (mGlu) receptors has been a focal point of research. These receptors play critical roles in neurological processes and are implicated in various psychiatric disorders. Inhibition or activation of specific mGlu receptor subtypes may offer therapeutic benefits for conditions such as anxiety, depression, and neuropathic pain .
Biological Activities
Research indicates that this compound may possess several significant biological activities:
- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent, potentially useful in treating conditions characterized by inflammation.
- Neurotransmitter Modulation : It may modulate neurotransmitter systems, thereby influencing pain signaling pathways and offering potential in pain management therapies.
- Antimicrobial Activity : Some studies suggest potential antibacterial properties, although more research is needed to confirm these effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Pain Management : A study explored the compound's efficacy in preclinical models of neuropathic pain, highlighting its potential as a therapeutic intervention by targeting mGlu receptors involved in pain signaling pathways .
- Inflammation Models : In vitro assays demonstrated that the compound could reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli, suggesting its application in inflammatory disease management.
- Antimicrobial Studies : Research indicated that this compound exhibited activity against certain pathogenic bacteria, warranting further investigation into its use as an antimicrobial agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine | C₁₁H₁₅NO₃S | Exhibits anti-inflammatory properties |
| N-(2-Methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine | C₁₁H₁₂N₂O₄S | Nitro group may alter biological activity |
| N-(4-Methylphenyl)-N-(phenylsulfonyl)glycine | C₁₂H₁₅NO₂S | Lacks methoxy substitution; distinct activity profile |
Q & A
(Basic) What are the recommended synthetic methodologies for N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine?
The synthesis of This compound involves sequential functionalization of the glycine backbone. A common approach includes:
- Step 1: Protection of the amino group using 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) to prevent unwanted side reactions.
- Step 2: Introduction of the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions.
- Step 3: Sulfonylation with methylsulfonyl chloride to install the methylsulfonyl moiety.
- Step 4: Deprotection and purification via reversed-phase HPLC or column chromatography.
Similar compounds, such as N-(methylsulfonyl)glycine derivatives, have been synthesized using these steps, with structural confirmation via -NMR and high-resolution mass spectrometry (HRMS) .
(Basic) Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- - and -NMR Spectroscopy: Assign chemical shifts for the methoxyphenyl (δ 3.8–4.2 ppm for OCH), methylsulfonyl (δ 3.1–3.3 ppm for SO-CH), and glycine backbone protons (δ 3.5–4.0 ppm for CH) .
- HRMS: Validate molecular weight with precision (e.g., calculated vs. observed mass error < 2 ppm) .
- X-ray Crystallography: Resolve stereochemistry and confirm intermolecular interactions, as demonstrated for structurally related inhibitors .
(Basic) How can researchers evaluate the stability of this compound under varying experimental conditions?
- pH Stability: Incubate the compound in buffers (pH 4.5–7.4) and monitor degradation via HPLC. Acidic conditions (pH 4.5) may accelerate hydrolysis of labile groups like sulfonamides .
- Thermal Stability: Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Enzymatic Stability: Incubate with hepatic microsomes (rat/rabbit) and NADPH to evaluate metabolic conversion. For example, CYP enzymes in microsomes can reductively metabolize aryl methoxy groups to hydroxylamines .
(Advanced) What enzymatic pathways govern the metabolism of this compound, and how do interspecies differences impact metabolite profiles?
- Key Enzymes: Cytochrome P450 (CYP) isoforms, particularly CYP1A1/2 and CYP2B1/2, mediate reductive metabolism of the methoxyphenyl group to hydroxylamine derivatives. NADPH:CYP reductase is critical for electron transfer .
- Species-Specific Metabolism: Rat hepatic microsomes predominantly produce o-anisidine (reductive metabolite), while rabbit microsomes generate both o-anisidine and o-aminophenol (oxidative metabolite). This divergence necessitates cross-species validation in toxicity studies .
- Methodological Note: Use β-naphthoflavone (β-NF)-induced microsomes to enhance CYP1A1/2 activity and quantify metabolites via HPLC with UV detection .
(Advanced) How does the stereochemical configuration of this compound influence its bioactivity, particularly in modulating ion channels or protein-protein interactions?
- Case Study: Analogous compounds like N-(3-fluorophenyl)-N-(methylsulfonyl)glycine (3FMSG) act as isoform-selective KCNA1 potassium channel openers. The 2-methoxyphenyl group’s orientation may sterically hinder or promote binding to channel vestibules .
- Structural Insights: X-ray crystallography of similar peptidomimetics reveals that S-configured sulfonamides exhibit stronger hydrogen bonding with target proteins (e.g., O-GlcNAc transferase), enhancing inhibitory potency .
- Experimental Design: Synthesize enantiomers and evaluate activity via patch-clamp electrophysiology (for ion channels) or surface plasmon resonance (SPR) for binding kinetics .
(Advanced) What contradictory findings exist regarding the bioactivity or metabolic pathways of this compound, and how can these discrepancies be resolved?
- Contradiction: Rat microsomes produce negligible o-aminophenol from N-(2-methoxyphenyl)hydroxylamine, whereas rabbit microsomes generate significant amounts. This suggests species-specific CYP expression or co-factor availability differences .
- Resolution Strategy:
- Comparative Metabolomics: Use LC-MS/MS to profile metabolites across species and identify unique pathways.
- Enzyme Inhibition Studies: Apply CYP isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A) to pinpoint contributing enzymes .
- Computational Modeling: Predict metabolite formation using docking simulations with CYP2E1 or CYP2B1 active sites .
(Advanced) What role does this compound play in DNA adduct formation, and how can researchers mitigate genotoxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
